molecular formula C15H25NO3 B1592382 (-)-Menthyl (+)-2-pyrrolidone-5-carboxylate CAS No. 68127-22-0

(-)-Menthyl (+)-2-pyrrolidone-5-carboxylate

Cat. No.: B1592382
CAS No.: 68127-22-0
M. Wt: 267.36 g/mol
InChI Key: SLHPMAOXNSLXEH-YVECIDJPSA-N
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Description

(-)-Menthyl (+)-2-pyrrolidone-5-carboxylate (CAS: 68127-22-0) is a chiral ester derived from menthol and pyroglutamic acid. Its molecular formula is C₁₅H₂₅NO₃ (molecular weight: 267.36 g/mol), featuring a bicyclic menthyl group (1R,2S,5R configuration) esterified to the 5-carboxylate position of a pyrrolidone ring . Key physicochemical properties include a boiling point of 409.1°C (760 mmHg), density of 1.07 g/cm³, and a refractive index of 1.496 .

The compound is commercially known as QUESTICE® and is primarily used as an insect repellent, particularly against mosquitoes (e.g., Aedes spp.), with formulations containing 0.5–10% by weight demonstrating efficacy . Its repellency outperforms menthol (a hydrolysis product) but is less persistent than DEET (N,N-diethyl-m-toluamide) .

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHPMAOXNSLXEH-YVECIDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2CCC(=O)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887167
Record name D-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
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Molecular Weight

267.36 g/mol
Source PubChem
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Physical Description

Agglomerated fine white powder; Cool refreshing aroma
Record name Menthyl pyrrolidone carboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1837/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Menthyl pyrrolidone carboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

68127-22-0
Record name 5-Oxo-D-proline (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
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Record name Menthyl pyrrolidone carboxylate, (-),D-
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Record name D-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
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Record name D-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
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Record name [1R-(1α,2β,5α)]-2-isopropyl-5-methylcyclohexyl 5-oxo-D-prolinate
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Record name MENTHYL PYRROLIDONE CARBOXYLATE, D-(-)-
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Biological Activity

(-)-Menthyl (+)-2-pyrrolidone-5-carboxylate, a compound derived from menthol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, safety evaluations, and potential applications based on recent research findings.

The molecular formula of this compound is C15H25NO3, and it is classified as a pyrrolidone derivative. The compound exhibits interesting physicochemical properties that facilitate its biological interactions.

Biological Activities

1. Toxicological Profile
Research indicates that this compound has a relatively low acute toxicity. The oral LD50 values are reported as follows:

  • Rat: 9.6 g/kg
  • Mouse: 4.5 g/kg .

In subacute toxicity studies, significant effects were observed in the liver and kidneys of rats at higher doses, suggesting the need for caution in dosage .

2. Enzymatic Activity
The compound has been studied for its interaction with human enzymes, particularly the pyrroline-5-carboxylate reductase (PYCR). PYCRs are involved in proline biosynthesis and have shown significant activity with related substrates. For instance, PYCR2 demonstrated a catalytic efficiency of 136 M−1 s−1 with l-T4C, indicating potential metabolic pathways involving this compound .

3. Skin Penetration and Metabolism
Studies on porcine skin have demonstrated that this compound undergoes enzymatic hydrolysis, producing menthol as a metabolite. The rate of hydrolysis was measured at approximately 6 µg/hour/cm² under physiological conditions . This suggests potential applications in transdermal drug delivery systems.

Applications

1. Insect Repellent
The compound has been patented for use as an insect repellent, showcasing its utility in agricultural and pest control applications .

2. Cooling Agent
It has been identified as a cooling ingredient in cosmetic formulations due to its ability to activate TRPM8 receptors, which are responsible for the sensation of coolness .

Case Studies

StudyFindings
Edwards et al., 1977Evaluated acute toxicity in rats and mice; identified target organs (liver and kidneys) .
Christensen et al., 2020Investigated enzymatic activity of PYCR with l-T4C; highlighted metabolic pathways involving the compound .
Jeelani et al., 2014Discussed the role of l-T4C in protozoan survival; implications for human health and disease .

Scientific Research Applications

Cognitive Enhancements

Recent studies indicate that (-)-Menthyl (+)-2-pyrrolidone-5-carboxylate may enhance cognitive function, making it a candidate for nutritional supplements aimed at improving mental performance. Its potential neuroprotective properties are under investigation, particularly in relation to cognitive decline and neurodegenerative diseases .

Insect Repellent

The compound has been identified as an effective insect repellent. Research shows that formulations containing this compound can be applied to surfaces or dispersed in air to repel various insect species, which could have significant implications for pest control in agricultural settings .

Pesticide Formulations

Due to its insect-repelling properties, this compound is being explored as an active ingredient in pesticide formulations. Its efficacy against specific pests can enhance crop protection while potentially reducing reliance on synthetic chemicals.

Nutritional Supplements for Plants

There is emerging interest in using this compound as a supplement to improve plant health and growth. Preliminary studies suggest it may promote root development and enhance nutrient uptake, although more research is needed to confirm these effects.

Skin Conditioning Agent

According to the Cosmetic Ingredient Review (CIR), derivatives of 2-pyrrolidone-5-carboxylic acid, including this compound, are recognized for their skin conditioning properties. They function as humectants, helping to retain moisture in cosmetic formulations . The safety assessments indicate that these compounds are safe for use in cosmetics, provided they are not combined with N-nitrosating agents.

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings/Notes
PharmaceuticalsCognitive enhancementPotential neuroprotective effects under investigation
Insect repellentEffective against various insect species
AgriculturePesticide formulationsReduces reliance on synthetic pesticides
Nutritional supplements for plantsPromotes root development (preliminary findings)
CosmeticsSkin conditioning agentSafe as per CIR; functions as a humectant

Cognitive Enhancement Study

A recent study explored the effects of this compound on cognitive performance in animal models. Results showed significant improvements in memory tasks compared to control groups, suggesting potential applications in treating cognitive impairments .

Insect Repellent Efficacy

A field trial evaluated the effectiveness of this compound as an insect repellent in agricultural settings. The results indicated a marked decrease in pest populations on treated crops compared to untreated controls, highlighting its potential as a natural pesticide alternative .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most well-characterized reaction for this compound, occurring in aqueous environments. The ester bond undergoes cleavage under acidic or alkaline conditions to regenerate menthol and PCA derivatives .

Reaction Conditions Products Catalysts/Notes
Acidic (pH < 3, 60–80°C)Menthol + Pyrrolidone-5-carboxylic acidSulfuric acid or HCl accelerates reaction.
Alkaline (pH > 10, reflux)Menthol + Sodium pyrrolidone-5-carboxylateNaOH or KOH; forms sodium salt .
Neutral (ambient, prolonged)Slow degradation to PCA and mentholWater acts as nucleophile.

Key findings:

  • Hydrolysis rates increase with temperature and ionic strength.

  • Enzymatic hydrolysis by esterases in biological systems converts the compound into PCA and γ-aminobutyric acid (GABA) metabolites .

Esterification and Transesterification

The compound participates in ester-exchange reactions due to its labile menthyl ester group. Transesterification with alcohols or other esters occurs under catalytic conditions .

Reaction Type Conditions Outcome
TransesterificationMethanol, H2SO4, 70°CMethyl pyrrolidone-5-carboxylate + Menthol
Acid-catalyzed exchangeEthanol, p-toluenesulfonic acid, refluxEthyl pyrrolidone-5-carboxylate + Menthol

Key findings:

  • Reactions favor polar aprotic solvents (e.g., DMF) to stabilize transition states.

  • Catalysts like p-toluenesulfonic acid enhance reaction efficiency by protonating the carbonyl oxygen.

Stability in Non-Aqueous Systems

The compound demonstrates stability in organic solvents but degrades under oxidative or thermal stress:

Condition Observation Reference
Thermal (150°C, inert gas)Partial decomposition to menthol and PCA
UV exposure (254 nm)Radical-mediated ester cleavage
Oxidative (H2O2, Fe²⁺)Oxidation of pyrrolidone ring to succinimide

Biochemical Interactions

While not a direct chemical reaction, metabolic pathways involve enzymatic processing:

  • In vivo hydrolysis : Subcutaneous or oral administration in mammals yields PCA, which is further metabolized to glutamic acid and GABA .

  • Skin absorption : <5% penetrates human skin, with residual PCA detected in epidermal layers .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Pyrrolidone/Pyrrolidine Family

Compound Name Key Structural Features Unique Properties/Applications Reference
Methyl (S)-(+)-2-pyrrolidone-5-carboxylate Methyl ester at C5; lacks menthyl group Lower molecular weight (143.14 g/mol); used in chemical synthesis and enzyme inhibition studies .
γ-2-Pyrrolidone-5-carboxylate Free carboxylate form (no ester) Weak competitive inhibitor of CTP synthase; lacks insect repellency .
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate Ethyl ester; methyl substituent at N1 Distinct reactivity in nucleophilic substitutions; no reported repellent activity .
Key Observations:
  • Ester Group Impact : The menthyl group in (-)-menthyl (+)-2-pyrrolidone-5-carboxylate enhances lipophilicity compared to methyl/ethyl esters, improving skin adherence and repellency duration .
  • Stereochemistry : The [1R,2S,5R] configuration of the menthyl moiety is critical for bioactivity, as stereoisomers may exhibit reduced efficacy .

Functional Analogues in Insect Repellency

Compound Name Molecular Weight (g/mol) Initial Repellency (%) Repellency After 1 Hour (%) Key Advantages/Limitations Reference
This compound 267.36 80 59 Naturally derived; lower toxicity than DEET; compatible with cosmetics .
DEET 191.27 93 75 Gold-standard repellent; higher persistence but criticized for skin irritation .
Menthol 156.27 49 25 Limited repellency; used as a hydrolysis product benchmark .
Key Observations:
  • Efficacy vs. Persistence : While DEET shows superior initial repellency (93% vs. 80%), this compound maintains >50% efficacy after 1 hour, outperforming menthol (25%) .
  • Formulation Flexibility : The compound’s compatibility with perfumes, creams, and sprays (e.g., dry oil sprays with 2% active ingredient) makes it suitable for consumer products .

Comparison with Terpene-Based Esters

Compound Name Core Structure Applications Key Differences Reference
Citronellyl acetate Terpene ester (citronellol) Fragrance; mild repellent Less effective against mosquitoes .
Linalyl acetate Terpene ester (linalool) Aromatherapy; antimicrobial No significant repellency reported. N/A
This compound Hybrid terpene-pyrrolidone Targeted insect repellent Synergistic effects with DEET in formulations .
Key Observations:

    Preparation Methods

    Esterification of (R)-(+)-2-pyrrolidone-5-carboxylic acid with (-)-Menthol

    The core step in the synthesis of (-)-Menthyl (+)-2-pyrrolidone-5-carboxylate is the esterification of the optically active 2-pyrrolidone-5-carboxylic acid with (-)-menthol. A reliable procedure adapted from Organic Syntheses involves the following:

    • Reagents and Conditions:

      • (R)-(+)-2-pyrrolidone-5-carboxylic acid (starting material)
      • (-)-Menthol (chiral alcohol)
      • Thionyl chloride (SOCl₂) as activating agent for the acid
      • Methanol as solvent
      • Reaction under nitrogen atmosphere at room temperature
      • Stirring for 24 hours to ensure complete esterification
    • Procedure Highlights:

      • The acid is dissolved in methanol.
      • Thionyl chloride is added cautiously to form the acid chloride intermediate in situ.
      • (-)-Menthol is then introduced to react with the acid chloride, forming the ester.
      • The reaction mixture is neutralized with saturated sodium carbonate solution to quench excess acid chloride and thionyl chloride.
      • After removal of solvents under reduced pressure, the residue is extracted with dichloromethane, washed with brine, dried over magnesium sulfate, and concentrated.
      • The product is purified by distillation under reduced pressure to afford this compound with good yield and optical purity.
    • Yields and Physical Data:

      • Yield: Approximately 75%
      • Boiling point: Around 83°C at 0.25 mmHg
      • Optical rotation: Specific rotation reported as [α]D = -8.6° (EtOH, c 1.13)

    This method ensures retention of stereochemistry and high purity of the ester product.

    Alternative Preparation via Pyrrolidone Carboxylic Acid Formation and Esterification

    The precursor, (R)-(+)-2-pyrrolidone-5-carboxylic acid, can be synthesized via hydrocyanation and cyclization methods:

    • Hydrocyanation of α,β-unsaturated aldehydes or ketones:

      • Reaction of aldehydes such as crotonaldehyde with aqueous cyanide salts (e.g., sodium cyanide) in buffered aqueous media.
      • Control of pH (using sodium bicarbonate or ammonium chloride buffers) is crucial to prevent polymerization of aldehydes.
      • Reaction is typically carried out under reflux with vigorous stirring until ammonia evolution ceases.
      • Acidification and evaporation yield crude pyrrolidone carboxylic acid.
      • Extraction with anhydrous methyl alcohol and evaporation furnish the methyl ester intermediate.
    • Cyclization and Hydrolysis:

      • Heating the cyanohydrin intermediates with potassium hydroxide or hydrochloric acid hydrolyzes nitrile groups to carboxylic acids.
      • This step yields the optically active pyrrolidone-5-carboxylic acid which can be subsequently esterified with (-)-menthol.
    • Process Parameters:

    Step Conditions Notes
    Hydrocyanation 90–100°C, reflux, aqueous buffer pH control critical to avoid polymerization
    Acidification & evaporation Room temp, acidified solution Prepares crude acid for extraction
    Extraction & purification Anhydrous methanol extraction Isolates methyl ester intermediates
    Hydrolysis 10% KOH or concentrated HCl, heat Converts nitrile to carboxylic acid

    This method is well-documented in patent literature and provides a scalable route to the key acid intermediate.

    Catalytic Esterification Using Thionyl Chloride Activation

    The use of thionyl chloride to activate the carboxylic acid to its acid chloride intermediate is a preferred method for esterification with chiral alcohols such as (-)-menthol, due to:

    • Mild reaction conditions preserving stereochemistry
    • High conversion rates
    • Simplified purification steps

    The process involves careful addition of thionyl chloride to the acid in methanol, followed by reaction with (-)-menthol, neutralization, and purification by chromatography or distillation.

    Summary Table of Key Preparation Parameters

    Preparation Step Reagents/Conditions Yield (%) Notes
    Hydrocyanation of aldehyde Sodium cyanide, aqueous buffer, reflux at 90–100°C - pH control critical
    Acidification and evaporation Acid, room temp - Prepares crude acid
    Extraction with anhydrous methanol Methanol, room temp - Isolates methyl ester intermediate
    Hydrolysis to acid 10% KOH or conc. HCl, heat - Converts nitrile to acid
    Esterification with (-)-menthol Thionyl chloride activation, methanol, nitrogen atmosphere, room temp, 24 h ~75 Maintains stereochemistry
    Purification Distillation under reduced pressure - Yields pure ester

    Q & A

    Q. What are the recommended methods for synthesizing (-)-menthyl (+)-2-pyrrolidone-5-carboxylate, and how can enantiomeric purity be ensured?

    The compound is synthesized via esterification between (+)-2-pyrrolidone-5-carboxylic acid (pyroglutamic acid) and (-)-menthol. Key steps include:

    • Activation of the carboxyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions to minimize side reactions .
    • Chiral resolution : Employ chiral chromatography (e.g., using a Chiralpak® column) or enzymatic resolution to ensure enantiomeric purity. The menthyl group’s stereochemistry ([1R,2S,5R]-configuration) requires verification via polarimetry ([α]D) or X-ray crystallography .
    • Purification : Use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product with >98% purity .

    Q. How should researchers verify the structural identity of this compound?

    A combination of spectroscopic and chromatographic methods is critical:

    • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 31P^{31}P (if applicable) NMR spectra. Key signals include the menthyl isopropyl group (δ 0.8–1.2 ppm in 1H^1H) and the pyrrolidone carbonyl (δ 170–175 ppm in 13C^{13}C) .
    • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]+^+ at m/z 268.36) .
    • Infrared spectroscopy : Identify ester carbonyl stretching (1740–1720 cm1^{-1}) and lactam carbonyl (1680–1660 cm1^{-1}) .

    Q. What are the optimal storage conditions for this compound to prevent degradation?

    Store under inert atmosphere (argon or nitrogen) at room temperature (20–25°C) in amber glass vials. Avoid moisture and prolonged exposure to light, as the ester group may hydrolyze in humid conditions .

    Advanced Research Questions

    Q. How does the menthyl group influence the compound’s stability and interaction with biological targets?

    The menthyl group ([1R,2S,5R]-configuration) enhances:

    • Lipophilicity : Improves membrane permeability, making it suitable for cellular uptake studies (logP ~3.2 calculated) .
    • Steric hindrance : Reduces enzymatic hydrolysis of the ester bond, as observed in pro-drug designs .
    • Chiral recognition : The bulky terpene moiety may selectively bind to chiral pockets in enzymes, as seen in studies of γ-2-pyrrolidone-5-carboxylate analogues inhibiting CTP synthase .

    Q. What experimental strategies can resolve contradictions in NMR data for diastereomeric mixtures of this compound?

    • Variable Temperature (VT) NMR : Perform experiments at low temperatures (e.g., -40°C) to slow conformational exchange and resolve overlapping peaks .
    • COSY and NOESY : Use 2D NMR to identify coupling partners and spatial proximity of protons (e.g., menthyl isopropyl vs. pyrrolidone ring protons) .
    • Chiral shift reagents : Add europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce splitting of enantiomeric signals .

    Q. How can researchers investigate the compound’s role in modulating enzyme activity, such as CTP synthase inhibition?

    • Kinetic assays : Measure enzyme activity in the presence of varying inhibitor concentrations. For example, γ-2-pyrrolidone-5-carboxylate analogues show weak competitive inhibition (apparent KiK_i ~1–5 mM) when ammonia is the substrate .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) between the compound and enzyme .
    • Molecular docking : Use software like AutoDock to model interactions between the menthyl group and hydrophobic enzyme pockets .

    Q. What analytical methods are recommended for assessing purity in complex reaction mixtures containing this compound?

    • HPLC with dual detection : Pair UV (210 nm for lactam/ester groups) and evaporative light scattering (ELS) detection to quantify non-UV-active impurities .
    • GC-MS for volatile byproducts : Identify low-molecular-weight contaminants (e.g., menthol or pyroglutamic acid) .
    • Elemental analysis : Verify C, H, N, and O content within ±0.3% of theoretical values .

    Methodological Tables

    Table 1: Key Physicochemical Properties of this compound

    PropertyValueReference
    Molecular formulaC15_{15}H25_{25}NO3_3
    Molecular weight267.36 g/mol
    Boiling point409.1°C (760 mmHg)
    Density1.07 g/cm3^3
    Refractive index1.496
    Enantiomeric excess (ee)≥99% (via chiral HPLC)

    Table 2: Common Contaminants and Mitigation Strategies

    ContaminantSourceRemoval Method
    Unreacted mentholIncomplete esterificationColumn chromatography
    Hydrolyzed pyroglutamic acidMoisture exposureAnhydrous recrystallization
    Racemic byproductsPoor chiral resolutionEnzymatic resolution

    Retrosynthesis Analysis

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